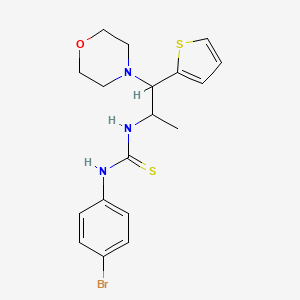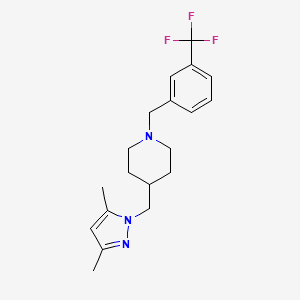
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various areas of research.
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
The selectivity of chemical inhibitors for Cytochrome P450 (CYP) isoforms is crucial in understanding drug-drug interactions and metabolism. Studies have shown that certain chemical compounds, including pyrazole derivatives, play a significant role in inhibiting specific CYP isoforms, thus aiding in deciphering the metabolic pathways of various drugs. The selectivity and potency of these inhibitors are essential for predicting potential drug interactions in human liver microsomes (Khojasteh et al., 2011).
DNA Minor Groove Binders
Hoechst 33258 and its analogues, belonging to the family of minor groove binders, have demonstrated significant importance in research due to their strong binding affinity to AT-rich sequences of double-stranded B-DNA. These compounds, which include derivatives of piperidine and pyrazole, are utilized extensively in chromosome and nuclear staining, highlighting their critical role in genetic and cellular biology research (Issar & Kakkar, 2013).
Synthetic Pathways and Applications in Medicinal Chemistry
Recent patents on dipeptidyl peptidase IV inhibitors showcase a variety of chemical structures, including pyridine and pyrazole derivatives, as potent antidiabetic drugs. These compounds exemplify the therapeutic potential of such derivatives in treating type 2 diabetes mellitus by modulating the activity of specific enzymes critical for insulin secretion (Mendieta et al., 2011).
Nucleophilic Aromatic Substitution
The chemistry of nucleophilic aromatic substitution plays a pivotal role in the synthesis of complex organic compounds, including those containing pyridine and pyrazole rings. This type of reaction facilitates the creation of novel compounds with potential applications in pharmaceuticals and materials science (Pietra & Vitali, 1972).
Anticancer Activity of Quinazoline Derivatives
Quinazoline derivatives have been identified as potent anticancer agents, demonstrating the significant impact of heterocyclic compounds in therapeutic applications. These compounds, through their interaction with various cellular targets, offer a promising avenue for the development of new anticancer drugs (Moorthy et al., 2023).
Propriétés
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3/c1-14-10-15(2)25(23-14)13-16-6-8-24(9-7-16)12-17-4-3-5-18(11-17)19(20,21)22/h3-5,10-11,16H,6-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXKPCBNQOYLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(3-(trifluoromethyl)benzyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

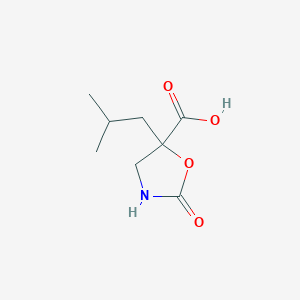
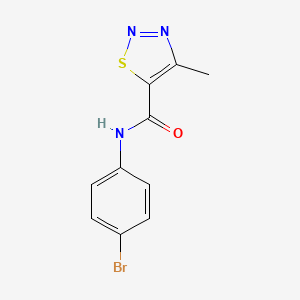
![3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2884536.png)
![Ethyl 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2884537.png)

![4-Chlorobenzyl 7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2884542.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2884543.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2884544.png)
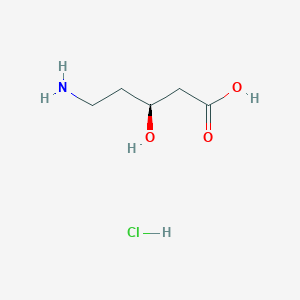
![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2884548.png)
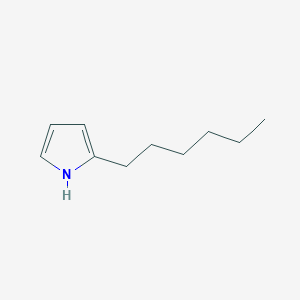
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2884551.png)
